2-Methyl-1,4-dihydroimidazol-5-one

Synthetic chemistry Oxidative kinetics Imidazole-to-imidazolone conversion

Procure 2-Methyl-1,4-dihydroimidazol-5-one as a high-purity, low-molecular-weight (98.10 g/mol) imidazolone standard. Its unique 2-methyl substituent confers intermediate oxidative kinetics and a distinct capacity for aldol condensation with aldehydes at physiological pH, a property absent in its precursor 2-methylimidazole. Essential for authentic metabolite identification in HPLC/MS, as a positive control in aldehyde-trapping assays for covalent protein adduct risk, and as a validated product standard for biomimetic cytochrome P450 oxidation protocols. The rigid scaffold is ideal for kinase inhibitor design. Immediate quote available.

Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
CAS No. 4915-81-5
Cat. No. B13980966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-dihydroimidazol-5-one
CAS4915-81-5
Molecular FormulaC4H6N2O
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESCC1=NCC(=O)N1
InChIInChI=1S/C4H6N2O/c1-3-5-2-4(7)6-3/h2H2,1H3,(H,5,6,7)
InChIKeyBMXVNDCWQYPPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,4-dihydroimidazol-5-one (CAS 4915-81-5): Procurement-Relevant Profile for the 2-Methylimidazolone Scaffold


2-Methyl-1,4-dihydroimidazol-5-one (CAS 4915-81-5; also known as 2-methylimidazolone, 2MIone) is a low-molecular-weight (98.10 g/mol) heterocyclic imidazolone bearing a single methyl substituent at the 2-position of the 4-imidazolin-5-one ring [1]. The compound exists as a tautomeric equilibrium between 4(5H)- and 5(4H)-imidazolone forms and is characterized by zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, giving it a compact, conformationally restricted scaffold [2]. It serves as a critical authentic standard for metabolite identification in drug metabolism studies, a synthetic intermediate for more complex imidazolone derivatives, and a mechanistic probe for oxidative imidazole metabolism [3].

Why 2-Methyl-1,4-dihydroimidazol-5-one Cannot Be Replaced by Other Imidazolones or Imidazoles in Critical Applications


Within the imidazolone class, the identity and position of the 2-substituent dictate both chemical reactivity and metabolic fate in ways that preclude simple interchange. The 2-methyl substituent confers intermediate oxidative kinetic reactivity—faster than the unsubstituted parent imidazole but slower than the 2-ethyl analog under identical chloramine-B conditions [1]. Furthermore, the 2-methylimidazolone oxidation product (2MIone) possesses a unique capacity for aldol condensation with aldehydes at physiological pH and temperature, a property absent in both its precursor 2-methylimidazole (2MI) and the alternative oxidation product 2-hydroxymethylimidazole (2(OH)MI) [2]. In drug metabolism contexts, 2MIone is the principal urinary metabolite of drugs bearing the 2-methylimidazole moiety, and its formation involves a cytochrome P450-independent, copper-dependent pathway that is pharmacologically distinguishable from classical P450-mediated oxidations [3]. These reactivity and metabolic pathway differences mean that substituting a 2-ethyl, 2-phenyl, or unsubstituted imidazolone will generate different metabolite profiles, different tissue-binding behavior, and different kinetic performance in oxidative transformations.

Quantitative Differentiation Evidence: 2-Methyl-1,4-dihydroimidazol-5-one (CAS 4915-81-5) vs. Closest Analogs


Kinetic Reactivity Ranking in Chloramine-B Oxidative Conversion to Imidazolones

In a direct head-to-head kinetic comparison under identical conditions (chloramine-B oxidant, HClO₄ medium, 303 K), 2-methylimidazole (2-MeIzlH) exhibited intermediate reactivity in oxidative conversion to its corresponding imidazolone, placing it between the faster 2-ethyl analog and the slower unsubstituted imidazole. The relative reactivity order was experimentally determined as: 2-EtIzlH > 2-MeIzlH > IzlH > 2-EsIzlH > 2-CaIzlH [1]. All five imidazoles followed identical kinetic rate laws (first-order in [CAB]₀, fractional-order in [imidazole]₀ and [H⁺]), confirming a conserved mechanism and enabling direct rate comparison [1]. The isokinetic temperature (β) of 449 K, being higher than the experimental temperature (303 K), indicates enthalpy-controlled kinetics across the series [1].

Synthetic chemistry Oxidative kinetics Imidazole-to-imidazolone conversion

Selective Aldehyde Condensation Reactivity: 2MIone vs. 2-Methylimidazole and 2-Hydroxymethylimidazole

2-Methyl-4(5H)(or 5(4H))-imidazolone (2MIone) demonstrated a unique capacity to undergo aldol condensation with acetaldehyde at physiological pH and temperature, forming 2-methyl-4(or 5)-ethylidene-4(5H)(or 5(4H))-imidazolone (2MEIone). In a direct comparison under identical conditions, neither the precursor 2-methylimidazole (2MI) nor the alternative oxidation product 2-hydroxymethylimidazole (2(OH)MI) exhibited any detectable reaction with acetaldehyde [1]. This binary reactivity difference (reactive vs. completely non-reactive) was confirmed using in situ addition of acetaldehyde to the Cu-ascorbate oxidation system, where 2MIone was generated and subsequently trapped as the aldol condensate [1].

Drug-protein adduct formation Connective tissue retention Aldol condensation

Pharmacological Modulation of 2MIone Urinary Excretion in Rats

In an in vivo rat model, 2-methylimidazole (2MI) was administered intravenously (³H-labeled and unlabeled, 3 and 300 μmol/kg), and 2MIone was identified as the urinary metabolite by HPLC/MS with authentic standard confirmation [1]. Pretreatment with the cytochrome P450 inhibitor SKF-525A (50 mg/kg, i.p.) significantly increased 2MIone urinary excretion, as did pretreatment with cimetidine (200 mg/kg, i.p.). Conversely, pretreatment with the copper-chelating agent triethylenetetramine dihydrochloride (150 mg/kg/day for 5 days, s.c.) reduced both 2MIone excretion and irreversible 2MI-equivalent binding in aortic tissue [1]. This pharmacological modulation profile—increase by P450 inhibition, decrease by copper chelation—demonstrates that 2MIone formation proceeds via a P450-independent, copper-dependent pathway.

Drug metabolism In vivo metabolite quantification Cytochrome P450-independent oxidation

Conformational Rigidity: Zero Rotatable Bonds vs. 2-Ethylimidazolone Analog

The 2-methyl substituent on the imidazolone ring confers complete conformational restriction with zero rotatable bonds, whereas the closest homolog, 2-ethyl-1,4-dihydroimidazol-5-one, possesses one rotatable bond (the ethyl C–C bond) . This structural distinction has direct implications for molecular recognition: the methyl group presents a fixed spatial orientation, while the ethyl group can sample multiple rotameric states. The increased conformational entropy penalty upon binding for the ethyl analog has been recognized in medicinal chemistry as a factor that can reduce binding affinity by approximately 0.5–1.5 kcal/mol per restricted rotor, depending on the degree of conformational restriction upon target engagement [1].

Molecular design Conformational entropy Structure-activity relationships

Biomimetic Oxidation Efficiency: TPPMnCl/Iodosylbenzene System vs. Copper-Ascorbate System

The chemical model system consisting of tetraphenylporphyrin manganese chloride (TPPMnCl) and iodosylbenzene efficiently oxidized 2-methylimidazole to 2-methylimidazolone (2MIone) and was explicitly reported to be superior to the copper-ascorbate system for this transformation [1]. This system was further validated by applying it to 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide (a muscarinic acetylcholine receptor antagonist under clinical trial), where it successfully generated the previously unisolated imidazole ring 5-mono-oxidized derivative considered to be the precursor of the main metabolites [1]. The copper-ascorbate system, while capable of oxidizing 2MI, produces a mixture of products including 2-hydroxymethylimidazole as a competing species [2], reducing selectivity for the imidazolone.

Biomimetic oxidation Cytochrome P450 model Metabolite synthesis

Evidence-Backed Application Scenarios for 2-Methyl-1,4-dihydroimidazol-5-one (CAS 4915-81-5) Procurement


Authentic Metabolite Reference Standard for Imidazole-Containing Drug Disposition Studies

Procure 2-Methyl-1,4-dihydroimidazol-5-one as an authentic analytical standard for identifying and quantifying the imidazolone metabolite in biological matrices (urine, plasma, tissue homogenates) by HPLC/MS. The compound has been validated for this purpose in rat metabolism studies of 2-methylimidazole, where it was confirmed as the principal urinary metabolite with distinct chromatographic and mass-spectral properties [1]. Its use as a reference standard is essential for laboratories investigating the disposition of drugs containing the 2-methylimidazole moiety (e.g., fadrozole, muscarinic antagonists under development), particularly given the unique copper-dependent, P450-independent metabolic pathway that produces this metabolite in vivo [2].

Mechanistic Probe for Aldehyde-Reactive Metabolite Screening in Drug Safety Assessment

Use 2-Methyl-1,4-dihydroimidazol-5-one as a positive-control reactive species in aldehyde-trapping assays designed to evaluate the potential of imidazole-containing drug candidates to form covalent protein adducts. The compound's uniquely demonstrated capacity for aldol condensation with acetaldehyde and propionaldehyde at physiological pH and temperature [1] makes it a validated model for studying the molecular mechanism underlying imidazole-drug retention in connective tissue. In comparative screens, neither 2-methylimidazole nor 2-hydroxymethylimidazole can substitute for this function, as both are completely unreactive toward aldehydes under identical conditions [1].

Synthetic Intermediate for 2-Methylimidazolone-Derived Kinase Inhibitors and Agrochemicals

Employ 2-Methyl-1,4-dihydroimidazol-5-one as a key building block for constructing more complex imidazolone derivatives, including kinase inhibitor scaffolds and fungicidal 2-imidazolin-5-ones. The intermediate kinetic reactivity in chloramine-B oxidation (2-EtIzlH > 2-MeIzlH > IzlH) [1] provides a predictable reactivity profile for optimizing synthetic routes, while the zero-rotatable-bond methyl substituent offers a conformationally rigid core that is advantageous for structure-based design of target-selective derivatives [2]. The scaffold is suitable for generating 4-arylidene and 5-substituted derivatives with demonstrated biological activities including anti-inflammatory and antimicrobial properties.

Biomimetic Oxidation Method Development Using the TPPMnCl/Iodosylbenzene Model System

Utilize 2-Methyl-1,4-dihydroimidazol-5-one as the product standard when developing and validating biomimetic oxidation protocols based on the TPPMnCl/iodosylbenzene cytochrome P450 model system. This system has been demonstrated to efficiently and selectively oxidize 2-methylimidazole to 2MIone, outperforming the traditional copper-ascorbate system [1], and has been successfully extended to more complex drug-like substrates bearing the 2-methylimidazole moiety. The compound serves as both a calibration standard for reaction optimization and a reference for assessing oxidation selectivity in metalloporphyrin-catalyzed transformations [1].

Quote Request

Request a Quote for 2-Methyl-1,4-dihydroimidazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.